2-Hydroxystearate
Description
Contextualization within the Hydroxy Fatty Acid Landscape
Hydroxy fatty acids (HFAs) are a broad class of lipids characterized by the presence of at least one hydroxyl group along their carbon chain. fishersci.comfrontiersin.org These compounds are ubiquitous in nature, found across bacteria, fungi, plants, and animals, where they contribute to various structural and functional roles. lipidmaps.orgfishersci.com 2-Hydroxystearate (2-HSA) is specifically a 2-hydroxy fatty acid, meaning the hydroxyl group is located on the alpha-carbon (C-2) adjacent to the carboxyl group. lipidmaps.org This specific positioning imparts unique chemical and biological characteristics compared to other HFA isomers, such as those with hydroxyl groups at omega (ω) or mid-chain positions. uni.lu
Significance of this compound as a Bioactive Lipid
This compound is recognized as a bioactive lipid due to its involvement in critical biological processes. It functions as a human metabolite and is structurally related to octadecanoate. lipidmaps.org A key area of its significance lies in its role as a component of lipid bilayers, where it influences cell membrane fluidity and permeability, which are fundamental for cellular signaling and transport mechanisms. lipidmaps.org Furthermore, this compound plays a crucial role in sphingolipid metabolism, affecting the synthesis and composition of sphingolipids. lipidmaps.org Sphingolipids, particularly those containing 2-hydroxylated acyl residues, are vital for cell signaling, differentiation, and apoptosis, and their 2-hydroxyl groups are essential for stabilizing lipid-lipid interactions within membranes. lipidmaps.org
Historical and Current Trajectories in this compound Research
Research into this compound has evolved from its initial identification as a naturally occurring compound to a deeper exploration of its specific biological functions and potential applications. Historically, the broader field of hydroxy fatty acids gained interest for their industrial utility as lubricants, surfactants, and in cosmetics. More recently, academic research has shifted towards understanding the precise biological activities of specific HFA isomers, including this compound. Current trajectories in this compound research focus on its endogenous presence, its metabolic pathways, and its impact on cellular health and disease. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) has been identified as a key player in the synthesis of 2-hydroxylated sphingolipids, and its deficiency is linked to neurodegenerative diseases, underscoring the compound's physiological importance.
Overview of Major Research Areas for this compound
Major research areas for this compound encompass its fundamental biochemical roles, potential therapeutic applications, and industrial utility.
Biological and Biochemical Research: Studies investigate its precise mechanisms in cell membrane dynamics, sphingolipid synthesis, and its function as a human metabolite. lipidmaps.org Its presence in serum metabolites and association with lipid phenotypes are also areas of active investigation.
Therapeutic Potential: Research explores its potential in health and disease, including its antiproliferative activity against various human cancer cell lines. Furthermore, this compound is a component of fatty acyl esters of hydroxy fatty acids (FAHFAs), a class of endogenous mammalian lipids known for their anti-diabetic and anti-inflammatory effects. uni.lu
Industrial and Cosmetic Applications: Beyond its biological significance, this compound and its derivatives find applications in lipid research, biomineralization models, and as precursors for synthesizing other fatty acids. lipidmaps.org In the cosmetic industry, it is valued for its emollient properties, contributing to improved skin hydration and texture, and acting as a surfactant in cleansing formulations. lipidmaps.org
The following table summarizes key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₅O₃⁻ (anion) | lipidmaps.org |
| Molecular Weight | 299.5 g/mol | lipidmaps.org |
| Parent Compound | 2-Hydroxyoctadecanoic acid (C₁₈H₃₆O₃) | lipidmaps.org |
| Classification | 2-hydroxy fatty acid anion, long-chain fatty acid anion 18:0 | lipidmaps.org |
| Solubility in Water | Practically insoluble | lipidmaps.orguni-freiburg.de |
| Role | Human metabolite, component of lipid bilayers, influences sphingolipid metabolism | lipidmaps.orglipidmaps.org |
The antiproliferative activity of hydroxystearic acid regioisomers has been a subject of detailed research. A study investigated the effect of the hydroxyl group's position along the stearic chain on various human cancer cell lines.
| Hydroxystearic Acid Isomer | Growth Inhibitory Activity on Cancer Cell Lines (e.g., CaCo-2, HT29, HeLa, MCF7, PC3, NLF) | Source |
| 5-Hydroxystearic acid (5-HSA) | Exhibited growth inhibitory activity | |
| 7-Hydroxystearic acid (7-HSA) | Exhibited growth inhibitory activity | |
| 9-Hydroxystearic acid (9-HSA) | Exhibited growth inhibitory activity | |
| 10-Hydroxystearic acid (10-HSA) | Showed a very weak effect | |
| 11-Hydroxystearic acid (11-HSA) | Showed a very weak effect | |
| 8-Hydroxystearic acid (8-HSA) | Did not show inhibitory activity in all cell lines |
Properties
Molecular Formula |
C18H35O3- |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1 |
InChI Key |
KIHBGTRZFAVZRV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Origin of Product |
United States |
Biological Roles and Physiological Functions of 2 Hydroxystearate
Integration into Complex Lipid Species
2-Hydroxystearate does not typically exist as a free fatty acid in high concentrations within cells. Instead, it is primarily found integrated into more complex lipid molecules, most notably sphingolipids and a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).
2'-Hydroxylation in Sphingolipid Metabolism (e.g., 2'-Hydroxysphingolipids, 2'-Hydroxyceramides)
The incorporation of this compound into sphingolipids is a key aspect of its biological relevance. This process, known as 2'-hydroxylation, involves the enzymatic addition of a hydroxyl group to the N-acyl chain of a ceramide molecule.
The primary enzyme responsible for this modification in mammals is Fatty Acid 2-Hydroxylase (FA2H). nih.gov This enzyme hydroxylates fatty acids, such as stearic acid, which are then used by ceramide synthases to create 2'-hydroxyceramides. nih.gov These 2'-hydroxyceramides serve as precursors for a variety of more complex 2'-hydroxysphingolipids, including 2'-hydroxygalactosylceramides and 2'-hydroxysulfatides. nih.govnih.gov
These 2'-hydroxylated sphingolipids are not uniformly distributed throughout the body but are found in high concentrations in specific tissues, where they perform specialized functions. nih.gov They are particularly abundant in the myelin sheath of the nervous system and in the epidermis of the skin. nih.gov In myelin, 2'-hydroxygalactosylceramide is critical for the proper structure and stability of the myelin sheath, which insulates nerve fibers. nih.gov In the skin, 2'-hydroxyceramides are essential components of the stratum corneum, contributing to the formation of the epidermal permeability barrier that prevents water loss and protects against environmental insults. researchgate.net
Mutations in the FA2H gene, which prevent the synthesis of 2'-hydroxylated sphingolipids, lead to severe neurological disorders, underscoring the critical importance of these lipids for nervous system function. nih.gov
Formation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) containing this compound
This compound also serves as a backbone for the formation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). FAHFAs are a recently discovered class of endogenous lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid. nih.govmdpi.com In this context, this compound can be esterified with another fatty acid, such as palmitic acid or oleic acid, to form a specific type of FAHFA.
The general structure involves the carboxyl group of one fatty acid forming an ester link with the hydroxyl group of the hydroxy fatty acid. When this compound is the hydroxy fatty acid, the ester linkage is at the C-2 position. These molecules are considered bioactive lipids, possessing anti-inflammatory and anti-diabetic properties. nih.govchemrxiv.org For instance, certain FAHFA families, like palmitic acid esters of hydroxystearic acids (PAHSAs), have been shown to improve glucose tolerance and insulin (B600854) sensitivity. researchgate.net While much of the research on PAHSAs has focused on isomers with the hydroxyl group at other positions (e.g., C-9 or C-12), enzymatic pathways exist that can utilize 2-hydroxystearic acid for FAHFA synthesis. researchgate.netresearchgate.net
Contributions to Cellular Homeostasis and Structure
The incorporation of this compound into complex lipids, particularly sphingolipids, has profound effects on the biophysical properties of cellular membranes, which is crucial for cellular homeostasis and structural integrity.
Modulation of Cellular Membrane Biophysical Properties
The presence of the 2'-hydroxyl group in the acyl chain of sphingolipids introduces a polar group near the hydrophobic-hydrophilic interface of the cell membrane. nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form a network of intermolecular and intramolecular hydrogen bonds with adjacent lipids (like other sphingolipids and cholesterol) and with the polar headgroups of lipids. nih.govnih.gov
This capacity for additional hydrogen bonding has significant consequences for membrane structure:
Increased Lipid Packing and Order : The hydrogen bond network facilitates tighter packing of lipids, leading to a more ordered and condensed membrane state. nih.govnih.gov This stabilizes the membrane, particularly in the gel phase. nih.gov
Modulation of Lipid Rafts : Sphingolipids are key components of lipid rafts, which are ordered, tightly packed microdomains within the plasma membrane that serve as platforms for cell signaling. The generation of ceramide within these rafts can alter their structure and function, often by displacing cholesterol. researchgate.netmdpi.com 2'-hydroxyceramides, with their enhanced ability to form hydrogen bonds, are potent modulators of these domains, contributing to the organization and stability of signaling platforms. nih.govresearchgate.net
| Biophysical Property | Effect of 2-Hydroxylation | Mechanism | Reference |
|---|---|---|---|
| Membrane Order | Increases | Formation of intermolecular hydrogen bonds leading to tighter lipid packing. | nih.govnih.gov |
| Lipid Packing | Tighter/More Condensed | The 2'-hydroxyl group facilitates a network of hydrogen bonds with neighboring lipids. | nih.gov |
| Membrane Stability | Increases | Stabilizes the gel phase of lipids through enhanced intermolecular interactions. | nih.gov |
| Lipid Raft Organization | Modulates and Stabilizes | Contributes to the organization of plasma membrane nanodomains and signaling platforms. | nih.govmdpi.com |
Involvement in Organelle-Specific Lipid Dynamics
The metabolism of this compound-containing lipids is compartmentalized within the cell, highlighting its role in organelle-specific dynamics. The synthesis of 2'-hydroxysphingolipids begins in the endoplasmic reticulum, where the FA2H enzyme resides and hydroxylates the fatty acid acyl chain. nih.gov
Following their synthesis, these specialized lipids are transported through the Golgi apparatus for further modification and are then sorted to their final destinations, such as the plasma membrane. The distinct enrichment of 2'-hydroxysphingolipids in specific cellular structures like the myelin sheath demonstrates a highly regulated trafficking and targeting mechanism.
The degradation of these lipids also occurs in specific organelles. The breakdown of 2'-hydroxyceramides relies, in part, on the peroxisomal fatty acid α-oxidation pathway, which is distinct from the more common β-oxidation of non-hydroxylated fatty acids that occurs in mitochondria. nih.govresearchgate.net This metabolic routing underscores the specialized handling of 2-hydroxylated lipids within the cell's network of organelles.
Participation in Intracellular and Intercellular Signaling Pathways
Beyond their structural roles, lipids containing this compound are active participants in cellular signaling.
When incorporated into ceramides (B1148491), this compound contributes to a pool of signaling molecules with distinct properties. 2'-hydroxyceramides have been shown to be potent mediators of cellular processes like apoptosis (programmed cell death) and differentiation. nih.gov In some cellular contexts, 2'-hydroxyceramide can induce apoptosis more rapidly and at lower concentrations than its non-hydroxylated counterpart, suggesting it may activate unique pro-apoptotic signaling pathways. nih.gov Furthermore, the expression level of the FA2H enzyme, and thus the abundance of 2'-hydroxylated lipids, has been linked to the regulation of complex signaling networks in cancer, including the mTOR and STAT3 pathways. researchgate.net
As components of FAHFAs, this compound-containing lipids are part of a class of signaling molecules with systemic effects. FAHFAs are known to exert anti-inflammatory and insulin-sensitizing effects, in part by activating G-protein coupled receptors (GPCRs) on the surface of cells, which initiates intracellular signaling cascades. nih.govmdpi.com
| Lipid Class | Signaling Process | Observed Effect | Reference |
|---|---|---|---|
| 2'-Hydroxyceramides | Apoptosis | Potent induction of programmed cell death, sometimes more effective than non-hydroxy ceramide. | nih.gov |
| 2'-Hydroxyceramides | Cell Differentiation | Regulates differentiation processes. | nih.govnih.gov |
| 2'-Hydroxyceramides | Cancer Signaling | Levels influence mTOR/S6K1/Gli1, STAT3, and NF-κB signaling pathways. | researchgate.net |
| FAHFAs | Inflammation | Exhibit anti-inflammatory properties. | nih.govresearchgate.net |
| FAHFAs | Metabolic Regulation | Improve glucose tolerance and insulin sensitivity, potentially via GPCR activation. | mdpi.comresearchgate.net |
Lipid-Mediated Signaling Cascade Modulation
This compound, a 2-hydroxy long-chain fatty acid, is primarily found as a constituent of a specific subset of sphingolipids, known as 2-hydroxylated sphingolipids (hFA-SLs). nih.govnih.gov Its role in modulating lipid-mediated signaling cascades is therefore intrinsically linked to the functions of these complex lipids. Sphingolipids are not merely structural components of cell membranes; they are critical bioactive molecules involved in signal transduction that governs a multitude of cellular activities. nih.govmdpi.com
The incorporation of this compound into ceramide, and subsequently into more complex sphingolipids, introduces a hydroxyl group at the C-2 position of the N-acyl chain. mdpi.com This structural modification has significant consequences for the biophysical properties of the cell membrane. The 2-hydroxyl group is capable of forming additional inter- and intramolecular hydrogen bonds with adjacent lipids and proteins. nih.gov This enhanced hydrogen-bonding capacity contributes to the stabilization of membrane microdomains, often referred to as lipid rafts. nih.gov These microdomains are specialized membrane regions that concentrate signaling proteins and receptors, thereby serving as critical hubs for the assembly and regulation of signaling complexes. By stabilizing these platforms, this compound-containing sphingolipids can modulate the efficiency and duration of signaling events. mdpi.com
Furthermore, research indicates that 2-hydroxylated sphingolipids play a role in regulating intracellular trafficking, a key process for proper signal transduction. For instance, studies in Drosophila photoreceptor cells have shown that hydroxylated sphingolipids are involved in the post-Golgi trafficking of the G protein-coupled receptor, rhodopsin, through a Rab11-mediated pathway. rupress.org This suggests that this compound, as part of these sphingolipids, influences the correct localization and cell surface presentation of receptors, which is a prerequisite for their activation and downstream signaling. The enzyme responsible for producing 2-hydroxy fatty acids, Fatty Acid 2-Hydroxylase (FA2H), is crucial in this context, as its activity dictates the levels of hydroxylated sphingolipids available to participate in these signaling and trafficking pathways. nih.govnih.govnih.gov
Table 1: Modulation of Signaling by this compound-Containing Lipids
| Mechanism | Key Molecular Component(s) | Cellular Consequence | References |
|---|---|---|---|
| Membrane Microdomain Stabilization | 2-Hydroxylated Sphingolipids (hFA-SLs) | Formation of additional hydrogen bonds, enhancing the stability of lipid rafts. | nih.gov |
| Regulation of Signal Transduction | hFA-SLs | Concentration of signaling proteins and receptors within stabilized microdomains, modulating signaling pathways. | nih.govmdpi.com |
| Intracellular Trafficking | hFA-SLs, FA2H, Rab11 | Regulation of post-Golgi trafficking and correct localization of membrane receptors (e.g., rhodopsin). | rupress.org |
Regulation of Cellular Processes (e.g., Differentiation, Apoptosis)
The influence of this compound on signaling cascades has direct consequences for the regulation of fundamental cellular processes, including differentiation and apoptosis (programmed cell death). nih.gov Sphingolipids, in general, are recognized as key regulators of these events, and the specific structure of their ceramide backbone, including the N-acyl chain, determines their precise biological activity. nih.govresearchgate.net
The presence of this compound in ceramide appears to enhance its pro-apoptotic capabilities. There is evidence that 2-hydroxy fatty acid-containing ceramides (hFA-ceramides) possess a greater capacity to induce apoptosis compared to their non-hydroxylated counterparts. nih.gov While ceramide itself is a well-known inducer of apoptosis in many cell types, the addition of the 2-hydroxyl group may amplify this effect, potentially by altering membrane properties to facilitate the formation of pores or by interacting more effectively with downstream effectors in the apoptotic cascade. nih.gov The accumulation of hFA-ceramides can lead to cytotoxicity in specific cell types, further highlighting their potent biological activity. nih.gov
Beyond apoptosis, 2-hydroxylated sphingolipids are implicated in cell differentiation. nih.gov The enzyme FA2H, which synthesizes 2-hydroxy fatty acids like this compound, is highly expressed in specific tissues, such as the nervous system and skin, where differentiation is a critical process. nih.govnih.govnih.gov For example, 2-hydroxylated galactosylceramides are abundant components of myelin, the specialized membrane sheath produced by differentiated oligodendrocytes and Schwann cells that surrounds neuronal axons. nih.gov A deficiency in FA2H leads to severe neurodegenerative diseases characterized by defective myelination, underscoring the essential role of 2-hydroxylated lipids in the differentiation and function of these neural cells. nih.govresearchgate.net The expression levels of FA2H have also been correlated with the prognosis of various cancers, suggesting that the metabolism of 2-hydroxy fatty acids is linked to the balance between cell proliferation, differentiation, and death in tumors. nih.govnih.govresearchgate.net
Table 2: Role of this compound in Cellular Processes
| Cellular Process | Key Molecule(s) | Observed Effect | References |
|---|---|---|---|
| Apoptosis | 2-Hydroxy Fatty Acid-Ceramides (hFA-ceramides) | Enhanced apoptosis-inducing activity compared to non-hydroxylated ceramides. | nih.gov |
| Cell Differentiation | 2-Hydroxylated Galactosylceramides, FA2H | Essential for the proper formation of myelin sheaths by oligodendrocytes and Schwann cells. | nih.govnih.gov |
| Cancer Progression | FA2H, hFA-SLs | Altered expression of FA2H and levels of hFA-SLs are linked to cancer prognosis, indicating a role in cell proliferation and survival. | nih.govnih.govresearchgate.net |
Metabolic Pathways of 2 Hydroxystearate
Biosynthesis of 2-Hydroxystearate
The primary route for the synthesis of this compound in mammals is through the enzymatic hydroxylation of stearic acid (octadecanoic acid). hmdb.cauniprot.org This process is a key step in the formation of certain sphingolipids.
Enzymatic Hydroxylation Mechanisms
The hydroxylation of fatty acids at the C-2 position is a critical reaction in the biosynthesis of specific lipids, particularly in neural tissues and the epidermis. uniprot.org This conversion is catalyzed by a specialized class of enzymes with distinct mechanisms and cofactor requirements.
The principal enzyme responsible for the formation of this compound is Fatty Acid 2-Hydroxylase (FA2H). uniprot.orgnih.gov FA2H catalyzes the direct hydroxylation of free fatty acids, including stearic acid, at the C-2 position. uniprot.orguniprot.org This enzymatic activity is crucial for the de novo synthesis of 2-hydroxyceramides, which are precursors for 2-hydroxysphingolipids found abundantly in the myelin sheath of the nervous system and in the skin's permeability barrier. uniprot.orgnih.gov
FA2H exhibits a preference for long-chain and very-long-chain fatty acids. uniprot.org The enzyme's structure includes an N-terminal cytochrome b5 domain and a conserved iron-binding histidine motif, which are characteristic of membrane-bound desaturases and hydroxylases. nih.gov The reaction catalyzed by FA2H is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid. uniprot.orguniprot.orgnih.gov
Table 1: FA2H Substrate Specificity and Products
| Substrate | Product |
| Hexadecanoate (Palmitic acid) | (R)-2-Hydroxyhexadecanoate |
| Octadecanoate (Stearic acid) | (R)-2-Hydroxyoctadecanoate |
| Tetracosanoic acid | (R)-2-Hydroxytetracosanoate |
| Docosanoate | 2-Hydroxydocosanoate |
This table is based on data from UniProt, which indicates the catalytic activity of FA2H on various saturated fatty acids. uniprot.orguniprot.org
Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a donor (reductant) to an acceptor (oxidant). creative-enzymes.comresearchgate.net Many of these enzymes utilize cofactors such as NAD+ (nicotinamide adenine (B156593) dinucleotide) and its reduced form, NADH, to facilitate these electron transfers. creative-enzymes.comresearchgate.net In the context of fatty acid hydroxylation, FA2H is an NAD(P)H-dependent enzyme. nih.gov The catalytic activity of human FA2H has been shown to be dependent on NADPH and NADPH:cytochrome P-450 reductase. nih.gov
The general role of NAD+/NADH in metabolic pathways like glycolysis and the TCA cycle is to maintain the cell's redox balance, which is crucial for energy production. aatbio.com In the reaction catalyzed by FA2H, the enzyme utilizes cytochrome b5 as an electron carrier. The reaction involves the oxidation of a fatty acid and the reduction of molecular oxygen to water, with cytochrome b5 being re-reduced by an associated reductase. uniprot.orguniprot.org
While FA2H is the primary enzyme for 2-hydroxylation, other enzymes like oleate (B1233923) hydratase catalyze the hydration of unsaturated fatty acids. frontiersin.org Oleate hydratase (OhyA) adds a water molecule across the double bond of oleic acid to produce 10-hydroxystearic acid. researchgate.netebi.ac.uk This reaction, while not producing this compound, demonstrates a mechanism of fatty acid hydroxylation. Bacterial oleate hydratases have been identified in various microorganisms and are involved in the biotransformation of dietary unsaturated fatty acids. frontiersin.orgnih.gov These enzymes are FAD-dependent. researchgate.net The stereospecificity of these hydratases has been studied, with many producing the (R)-enantiomer of 10-hydroxystearic acid. gsartor.org
De Novo Synthesis Pathways
De novo synthesis of fatty acids from non-lipid precursors is a fundamental metabolic process. nih.gov In adipocytes, for instance, glucose can be converted into acetyl-CoA, the primary building block for fatty acid synthesis, through the action of enzymes like ATP-citrate lyase, acetyl-CoA carboxylase, and fatty acid synthase. nih.gov While this pathway primarily produces saturated fatty acids like palmitate, which can then be elongated to stearate, the subsequent hydroxylation to this compound is a post-synthesis modification catalyzed by FA2H. nih.gov There is also research into the de novo biosynthesis of other hydroxylated compounds, such as 2-hydroxyterephthalic acid, using engineered microbial systems, which highlights the potential for engineered pathways to produce specific hydroxy acids. nih.gov
Stereospecificity of this compound Formation
The enzymatic formation of this compound is a highly stereospecific process. Fatty Acid 2-Hydroxylase (FA2H) exclusively produces the (R)-enantiomer of 2-hydroxy fatty acids. uniprot.orgnih.gov This stereospecificity is critical for the proper function of the resulting 2-hydroxylated sphingolipids. nih.gov Studies have shown that the different enantiomers, (R) and (S), of 2-hydroxy fatty acids have distinct metabolic fates and biological activities. For example, the (R)-enantiomer of 2-hydroxy palmitic acid was able to reverse the effects of FA2H knockdown in adipocytes, while the (S)-enantiomer could not. nih.gov This suggests that downstream enzymes involved in sphingolipid synthesis have a strong preference for the (R)-enantiomer. The stereochemistry at the C-2 position significantly influences the biological activity of these molecules.
Catabolism and Degradation of this compound
The primary catabolic route for this compound is alpha-oxidation, a process that shortens the fatty acid chain by one carbon atom at a time. nih.govnih.gov This pathway is distinct from the more common beta-oxidation and is crucial for fatty acids that have modifications, like a hydroxyl group at the alpha-carbon (C-2), which can impede beta-oxidation.
Alpha-Oxidation of this compound
Alpha-oxidation of this compound is a multi-step process that occurs within peroxisomes. nih.govwikipedia.org The pathway initiates with the oxidation of the hydroxyl group at the C-2 position.
The key steps are:
Oxidation: The initial step involves the oxidation of the 2-hydroxyl group of this compound to a keto group, forming 2-oxostearate (B1234979) (also known as 2-ketostearic acid). ontosight.aiwikipedia.org This reaction is catalyzed by a specific dehydrogenase enzyme.
Cleavage: A revised understanding of this pathway indicates that after activation to its Coenzyme A (CoA) derivative, the resulting 2-hydroxyacyl-CoA is cleaved. nih.gov This cleavage reaction, catalyzed by a lyase, yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid (heptadecanal). nih.gov
Further Oxidation: The resulting (n-1) aldehyde, heptadecanal, is then oxidized by an aldehyde dehydrogenase to form heptadecanoic acid (margaric acid). wikipedia.org This C17 fatty acid can then undergo further metabolism, typically through beta-oxidation.
Enzymes Involved in this compound Oxidation (e.g., 2-Hydroxy Fatty Acid Dehydrogenase, EC 1.1.1.98)
The oxidation of this compound is catalyzed by stereospecific enzymes that recognize the different chiral forms of the molecule. ontosight.ai These enzymes belong to the oxidoreductase family and utilize NAD+ as a cofactor. wikipedia.orgwikipedia.org
Two distinct dehydrogenases have been identified that act on the enantiomers of this compound:
(R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98): This enzyme specifically catalyzes the oxidation of the (R)-enantiomer of this compound to 2-oxostearate. wikipedia.orgqmul.ac.ukexpasy.org
(S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99): This enzyme acts on the (S)-enantiomer, also converting it to 2-oxostearate. wikipedia.orgexpasy.orgqmul.ac.uk
The presence of these two specific enzymes highlights the stereospecific nature of fatty acid metabolism. ontosight.aigenome.jp
A key enzyme in a revised model of alpha-oxidation is 2-hydroxyphytanoyl-CoA lyase (HACL1) . nih.gov After the initial activation of this compound to 2-hydroxystearoyl-CoA, this thiamine (B1217682) pyrophosphate-dependent enzyme cleaves the molecule into formyl-CoA and heptadecanal. nih.gov This enzyme was first known for its role in breaking down branched-chain fatty acids like phytanic acid, but is now understood to be central to the degradation of straight-chain 2-hydroxy fatty acids as well. nih.govwikipedia.org
| Enzyme Name | EC Number | Substrate | Products | Notes |
|---|---|---|---|---|
| (R)-2-hydroxy-fatty-acid dehydrogenase | 1.1.1.98 | (R)-2-Hydroxystearate, NAD+ | 2-Oxostearate, NADH, H+ | Also known as D-2-hydroxy fatty acid dehydrogenase. wikipedia.orgqmul.ac.uk |
| (S)-2-hydroxy-fatty-acid dehydrogenase | 1.1.1.99 | (S)-2-Hydroxystearate, NAD+ | 2-Oxostearate, NADH, H+ | Also known as L-2-hydroxy fatty acid dehydrogenase. wikipedia.orgqmul.ac.uk |
| 2-hydroxyphytanoyl-CoA lyase (HACL1) | 4.1.2.63 | 2-Hydroxystearoyl-CoA | Formyl-CoA, Heptadecanal | A key peroxisomal enzyme in the alpha-oxidation pathway. nih.govnih.gov |
Downstream Metabolic Fates
The products of this compound's alpha-oxidation enter other metabolic pathways.
Heptadecanoic Acid: The primary fatty acid product, heptadecanoic acid (a 17-carbon fatty acid), can be activated to its CoA ester (heptadecanoyl-CoA) and subsequently enter the mitochondrial beta-oxidation pathway for energy production. europa.eulibretexts.org
Formyl-CoA: The one-carbon unit released as formyl-CoA can be broken down into formate (B1220265) and ultimately carbon dioxide. nih.govwikipedia.org
Acyl-CoA Derivatives: Before degradation, this compound can be converted to its acyl-CoA derivative, 2-hydroxystearoyl-CoA, which is a substrate for both degradation and biosynthetic pathways. nih.gov
Interconversion and Chiral Forms of this compound
The presence of a hydroxyl group on the second carbon (the alpha-carbon) makes this compound a chiral molecule, existing in two non-superimposable mirror-image forms, or enantiomers: (R)-2-hydroxystearate and (S)-2-hydroxystearate. nih.govaocs.org This chirality is of significant biological importance, as enzymes often exhibit a high degree of stereospecificity.
The biosynthesis of 2-hydroxy fatty acids in mammals is primarily carried out by the enzyme fatty acid 2-hydroxylase (FA2H) . encyclopedia.pubnih.gov Research has shown that FA2H is stereospecific, producing only the (R)-enantiomer. uniprot.orgencyclopedia.pubnih.govnih.gov
While both enantiomers can be metabolized, as evidenced by the existence of both (R)- and (S)-specific dehydrogenases, their metabolic fates can differ significantly. wikipedia.orgwikipedia.org For example, a study on sphingolipid metabolism demonstrated that the (R)-enantiomer of 2-hydroxy palmitic acid (a shorter-chain analogue) is preferentially incorporated into hexosylceramides, while the (S)-enantiomer is enriched in ceramides (B1148491). nih.gov This suggests that the two chiral forms play distinct roles in cellular biology and are not freely interchangeable. There is no clear evidence for a dedicated enzyme that interconverts the (R) and (S) forms of this compound, indicating they are likely handled by separate metabolic routes following their formation or dietary intake.
Biological Systems and Organismal Contexts in 2 Hydroxystearate Research
Microbial Systems Investigations
Microorganisms, including bacteria and fungi, play a significant role in the metabolism and synthesis of hydroxylated fatty acids.
Bacteria possess enzymes capable of metabolizing fatty acids. Fatty acid hydratases (FAHs) are a key class of enzymes that catalyze the addition of water to the double bonds of unsaturated fatty acids, producing hydroxy fatty acids. nih.gov For example, oleate (B1233923) hydratases can convert oleic acid into 10-hydroxystearic acid. nih.gov The metabolism of other, more complex hydroxy fatty acids has also been studied. For instance, the degradation of 2-hydroxyisobutyric acid in certain actinobacteria involves its activation to a CoA thioester, followed by cleavage into acetone and formyl-CoA by a specialized lyase. frontiersin.org This highlights the diverse enzymatic strategies bacteria employ to process hydroxylated fatty acids.
Fungi are prolific producers of a wide array of secondary metabolites, many of which are derived from fatty acid or polyketide pathways. mdpi.comrsc.org
Yeast Fatty Acid Metabolism and 2-Hydroxystearate Derivatives
In yeast, particularly Saccharomyces cerevisiae, 2-hydroxy fatty acids are integral components of sphingolipids, which are essential molecules for cell membrane structure and signaling. The synthesis of these specialized fatty acids is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). mdpi.com The yeast homolog of this enzyme is known as Scs7p. mdpi.comnih.gov
The Scs7p enzyme is a monooxygenase located in the endoplasmic reticulum that introduces a hydroxyl group at the C-2 position of very long-chain fatty acids (VLCFAs). mdpi.comnih.gov These VLCFAs, typically with 26 carbon atoms (C26:0), are first synthesized and then hydroxylated by Scs7p before being incorporated into ceramides (B1148491) by ceramide synthases. This process is crucial for the formation of mature sphingolipids like inositol phosphoceramides (IPCs), which are vital for yeast viability.
Another key enzyme in the metabolism of 2-hydroxy fatty acids in yeast is Mpo1. nih.gov Mpo1 is a dioxygenase that catalyzes the α-oxidation of a 2-hydroxy fatty acid in an Fe2+-dependent manner. nih.gov This enzyme is involved in the catabolism of these molecules, suggesting a turnover pathway for 2-hydroxylated sphingolipids. The Mpo1-catalyzed reaction is a critical step in fatty acid α-oxidation within yeast. nih.gov
The primary derivatives of this compound and other 2-hydroxy fatty acids in yeast are complex sphingolipids. Following the hydroxylation of the fatty acyl chain, the resulting 2-hydroxy fatty acid is attached to a sphingoid base (like phytosphingosine) to form a ceramide. portlandpress.com This 2-hydroxyceramide then serves as a precursor for more complex sphingolipids, which play roles in membrane integrity and cellular signaling pathways.
Table 1: Key Enzymes in Yeast 2-Hydroxy Fatty Acid Metabolism
| Enzyme | Gene | Function | Cellular Location | Key Findings |
| Fatty Acid 2-Hydroxylase | SCS7 | Catalyzes the 2-hydroxylation of very long-chain fatty acids for sphingolipid synthesis. mdpi.comnih.gov | Endoplasmic Reticulum | Essential for the production of 2-hydroxylated sphingolipids required for normal yeast function. |
| 2-OH Fatty Acid Dioxygenase | MPO1 | Catalyzes the α-oxidation of 2-hydroxy fatty acids in an Fe2+-dependent reaction. nih.gov | Not specified | Plays a role in the catabolic pathway or turnover of 2-hydroxy fatty acids. nih.gov |
Plant Systems Research
Biosynthesis of Hydroxy Fatty Acids in Plants
Plants synthesize 2-hydroxy fatty acids primarily through the α-oxidation pathway, which occurs in peroxisomes. biologydiscussion.com This metabolic process involves the removal of one carbon atom from the carboxyl end of a fatty acid. biologydiscussion.com A key step in this pathway is the formation of a 2-hydroxy fatty acid intermediate.
The process begins with the oxidative decarboxylation of a fatty acid, catalyzed by a fatty acid peroxidase, which produces an aldehyde with one less carbon atom. biologydiscussion.com This aldehyde is then oxidized by an aldehyde dehydrogenase to form a new fatty acid. biologydiscussion.com An alternative and significant route within this pathway involves an α-dioxygenase enzyme. researchgate.net This enzyme catalyzes the direct oxygenation of the fatty acid at the C-2 position, forming a 2(R)-hydroperoxy fatty acid intermediate. researchgate.net This unstable intermediate is then rapidly converted into products including a 2-hydroxy fatty acid and a chain-shortened aldehyde. researchgate.net
Research on tobacco and Arabidopsis has identified pathogen-inducible oxygenases (Piox) that function as α-dioxygenases. These enzymes were shown to convert linolenic acid into 2(R)-hydroxy-9(Z),12(Z),15(Z)-octadecatrienoic acid. researchgate.net In addition to the α-oxidation pathway, plants also possess homologs of the fatty acid 2-hydroxylase (FA2H) gene, designated FAH1 and FAH2, which are involved in synthesizing 2-hydroxylated sphingolipids, similar to the pathway in yeast. mdpi.com These enzymes are crucial for producing the 2-hydroxy very-long-chain fatty acids that are components of plant glucosylceramides and other sphingolipids, which are abundant in the plant plasma membrane and play roles in stress responses and signaling.
Table 2: Pathways for 2-Hydroxy Fatty Acid Biosynthesis in Plants
| Pathway | Key Enzyme(s) | Substrate Example | Product Example | Cellular Location |
| α-Oxidation | α-Dioxygenase | Linolenic Acid | 2(R)-hydroxy-9(Z),12(Z),15(Z)-octadecatrienoic acid researchgate.net | Peroxisomes |
| Direct Hydroxylation | Fatty Acid 2-Hydroxylase (FAH1, FAH2) | Very Long-Chain Fatty Acids | 2-Hydroxy VLCFAs for sphingolipids mdpi.com | Endoplasmic Reticulum |
Ecological Roles of this compound in Plant-Microbe Interactions
Hydroxy fatty acids, including potentially this compound, play a significant role in the complex communication between plants and soil microorganisms within the rhizosphere. nih.gov Plants release a wide array of chemical compounds through their roots, known as root exudates, which serve to structure the microbial community in the immediate soil environment. wikipedia.orgnih.gov These exudates can contain various primary and secondary metabolites, including fatty acids. mdpi.comnih.gov
While direct evidence for this compound's specific role is emerging, the functions of other hydroxy fatty acids provide a strong model for its potential activities. For instance, 12-hydroxystearic acid has been identified as a metabolite in mixed microbial cultures derived from plants and has been shown to modulate planktonic growth and biofilm formation in various bacteria. nih.gov This suggests that hydroxy fatty acids can act as signaling molecules in interspecies communication. nih.gov
The presence of 2-hydroxy fatty acids in root exudates could serve several ecological functions:
Microbial Recruitment: Specific fatty acids can attract beneficial microbes, such as plant growth-promoting rhizobacteria (PGPR), to the root zone. nih.govnih.gov
Antimicrobial Defense: Conversely, they may act as antimicrobial agents, inhibiting the growth of pathogenic fungi and bacteria, thus protecting the plant from disease. nih.gov
Allelopathy: These compounds can influence the growth of neighboring plants by acting as allelochemicals. mdpi.com
The production of these specialized fatty acids can be induced by environmental cues, including the presence of pathogens. The induction of α-dioxygenase during a pathogen attack points to a role for 2-hydroxy fatty acids in the plant's defense response. researchgate.net Therefore, this compound and related compounds likely function as critical signaling molecules in the rhizosphere, mediating the intricate web of interactions between plants and the soil microbiome. nih.gov
Research Methodologies and Advanced Analytical Approaches for 2 Hydroxystearate
Sample Preparation and Extraction Protocols for 2-Hydroxystearate Analysis
The initial and one of the most critical stages in the analysis of this compound is its efficient extraction from the sample matrix while minimizing contamination and degradation. The choice of extraction protocol is highly dependent on the nature of the sample (e.g., tissues, plasma, cells) and the subsequent analytical method.
Commonly employed methods for lipid extraction, including this compound, are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): This technique partitions solutes between two immiscible liquid phases. wikipedia.orgphenomenex.com For lipid analysis, established LLE protocols like the Folch and Bligh-Dyer methods are frequently used. nih.gov These methods utilize a solvent system, typically chloroform/methanol/water, to separate lipids from more polar molecules. nih.gov The lipids, including this compound, are recovered in the non-polar organic phase. nih.gov To optimize recovery, especially for ionizable compounds like fatty acids, the pH of the aqueous phase can be adjusted to suppress the ionization of the carboxylic acid group, thereby increasing its partitioning into the organic solvent. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE has emerged as a popular alternative to LLE, offering advantages such as higher selectivity, reduced solvent consumption, and potential for automation. nih.gov For the analysis of hydroxy fatty acids, SPE cartridges with different sorbents (e.g., reversed-phase, ion-exchange) can be used. aocs.orgresearchgate.net A typical SPE workflow involves conditioning the cartridge, loading the sample, washing away interfering compounds, and finally eluting the analytes of interest with a suitable solvent. This technique is particularly effective for concentrating low-abundance lipids and purifying samples prior to chromatographic analysis. nih.govresearchgate.net
| Technique | Principle | Advantages | Disadvantages | Typical Solvents/Sorbents |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on relative solubility. wikipedia.org | Well-established, effective for a broad range of lipids. nih.gov | Can be labor-intensive, may use large volumes of hazardous solvents. | Chloroform, Methanol, Water (Folch/Bligh-Dyer methods). nih.gov |
| Solid-Phase Extraction (SPE) | Separation based on affinity of the analyte for a solid sorbent. aocs.org | High selectivity, reduced solvent use, potential for automation, good for sample concentration. nih.gov | Method development can be required, potential for column overloading. nih.gov | Reversed-phase (e.g., C18), ion-exchange cartridges. aocs.orgresearchgate.net |
Chromatographic Separation Techniques
Chromatography is indispensable for separating this compound from other structurally similar lipids prior to its detection and quantification. The two primary chromatographic techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC).
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com However, fatty acids, and particularly hydroxy fatty acids like this compound, are not sufficiently volatile for direct GC analysis. nih.govtheses.cz Therefore, a derivatization step is mandatory to convert them into more volatile and thermally stable forms. nih.govjfda-online.com
The most common derivatization strategy involves a two-step process:
Esterification: The carboxylic acid group is converted into a methyl ester, forming a Fatty Acid Methyl Ester (FAME). This is often achieved using reagents like boron trifluoride (BF₃)-methanol or by acid-catalyzed methylation. nih.gov
Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The resulting TMS-derivatized FAME is significantly more volatile and provides good chromatographic peak shape. theses.cz
An alternative one-step method uses methyl iodide in the presence of a base to simultaneously generate methyl esters of carboxyl groups and methyl ethers of hydroxyl groups. nih.gov These derivatized samples are then separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, and detected, often by mass spectrometry (GC-MS). nih.govthepharmajournal.com
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), offer a versatile alternative to GC, with a key advantage being that derivatization is not always necessary. theses.cznih.gov These techniques can analyze this compound in its intact, underivatized form.
Reversed-phase HPLC is the most common mode for fatty acid analysis. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile, methanol, water mixtures). lipidmaps.org The separation is based on the hydrophobicity of the analytes; more non-polar compounds are retained longer on the column. The presence of the hydroxyl group makes this compound more polar than its non-hydroxylated counterpart, stearic acid, leading to shorter retention times under reversed-phase conditions.
LC methods are particularly powerful when coupled with mass spectrometry (LC-MS), as this combination provides both separation and highly specific detection, which is crucial for complex biological samples. nih.govnih.gov
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is unparalleled in its ability to provide molecular weight information and structural details, making it indispensable for the definitive identification and quantification of this compound.
The primary challenge in the analysis of hydroxy fatty acids is often the differentiation of positional isomers (e.g., this compound vs. 3-hydroxystearate). Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. acs.orgnih.gov
In a typical MS/MS experiment, the deprotonated molecule of this compound, [M-H]⁻, is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For α-hydroxy fatty acids like this compound, CID of the carboxylate anion often leads to specific fragmentation pathways that help to pinpoint the location of the hydroxyl group. nih.gov For instance, the loss of formic acid (46 Da) is a characteristic fragmentation pathway for α-hydroxycarboxylic acid anions under CID conditions. nih.gov The fragmentation patterns can be compared with those of authentic standards or with data from spectral libraries to confirm the identity of the compound. acs.orgnih.govresearchgate.net
| Precursor Ion | Fragmentation Method | Characteristic Fragment Ions/Neutral Losses | Structural Information Gained |
|---|---|---|---|
| [M-H]⁻ of α-hydroxy fatty acid | Collision-Induced Dissociation (CID) | Neutral loss of formic acid (HCOOH); Formation of hydroxycarbonyl (B1239141) anion (m/z 45). nih.gov | Confirms the α-position of the hydroxyl group. nih.gov |
| Derivatized FAMEs (e.g., TMS ethers) | Electron Ionization (EI) in GC-MS | Fragments arising from cleavage adjacent to the silylated hydroxyl group. qut.edu.au | Pinpoints the location of the original hydroxyl group along the fatty acid chain. qut.edu.au |
Quantitative lipidomics aims to measure the absolute or relative abundance of lipid species within a biological system. LC-MS/MS is the platform of choice for this type of analysis due to its high sensitivity, selectivity, and throughput. acs.orgnih.govresearchgate.net
For the quantitative profiling of this compound, a targeted approach using Multiple Reaction Monitoring (MRM) is often employed. acs.orgnih.gov In an MRM experiment, the mass spectrometer is set to monitor specific precursor-to-product ion transitions that are unique to the analyte of interest. This highly selective detection method minimizes interferences from the complex biological matrix, allowing for accurate quantification even at low concentrations. acs.orgnih.gov
A crucial aspect of quantitative analysis is the use of internal standards. Stable isotope-labeled versions of the analyte (e.g., ¹³C-labeled this compound) are the gold standard as they behave almost identically to the endogenous compound during sample preparation, extraction, and ionization, thus correcting for any variations in these steps. nih.gov By comparing the signal intensity of the endogenous this compound to that of the known amount of added internal standard, a precise and accurate concentration can be determined. nih.govlipidmaps.orgmdpi.com This approach has been successfully applied to profile and quantify 2-hydroxy fatty acids in biological samples like human plasma. acs.orgnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity and Sensitivity
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise mass determination of molecules, offering significant advantages in the study of complex lipids like this compound. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy, typically to within a few parts per million (ppm). researchgate.net This capability is crucial for distinguishing between isobaric and isomeric compounds, which have the same nominal mass but different elemental compositions or structural arrangements. measurlabs.comnih.gov
In the context of this compound analysis, HRMS provides enhanced specificity by enabling the determination of its elemental composition from the exact mass measurement. measurlabs.com This high mass accuracy significantly reduces ambiguity in compound identification. nih.gov When coupled with liquid chromatography (LC-HRMS), it becomes a highly sensitive and specific method for quantifying this compound in complex biological matrices. nih.govnih.gov This technique avoids the need for time-consuming derivatization procedures that are often required in gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.gov
Untargeted lipidomics, which aims to comprehensively analyze all lipids in a sample, heavily relies on HRMS. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are frequently employed to acquire high-resolution mass spectra. nih.gov The data generated from these instruments allows for the confident identification of known lipids and the characterization of novel lipid species. nih.govnih.gov The high sensitivity of HRMS also permits the detection of low-abundance lipids, which may play important signaling roles in biological systems. researchgate.net
The table below summarizes the key advantages of using HRMS for the analysis of this compound.
| Feature | Advantage in this compound Analysis | Reference |
| High Mass Accuracy | Enables precise determination of the elemental composition, leading to confident identification and differentiation from other fatty acids with similar masses. | researchgate.netnih.gov |
| High Resolution | Allows for the separation of ions with very similar m/z values, which is critical for resolving complex mixtures and reducing spectral interferences. | measurlabs.comnih.gov |
| High Sensitivity | Facilitates the detection and quantification of low levels of this compound and its metabolites in various biological samples. | nih.govresearchgate.net |
| Structural Elucidation | In combination with fragmentation techniques (MS/MS), HRMS provides detailed structural information, helping to pinpoint the position of the hydroxyl group and other functional groups. | nih.gov |
Enzymatic Activity Assays for this compound Metabolizing Enzymes
The study of enzymes that metabolize this compound, such as Fatty Acid 2-Hydroxylase (FA2H), relies on robust and sensitive enzymatic activity assays. nih.gov These assays are essential for understanding the enzyme's kinetic properties, substrate specificity, and for screening potential inhibitors or activators. nih.gov A variety of assay formats can be employed, often tailored to the specific enzyme and the available detection methods. nih.govthermofisher.com
One common approach for measuring the activity of enzymes like FA2H involves monitoring the conversion of a substrate to a product over time. nih.gov For instance, a highly sensitive in vitro assay for FA2H has been developed that uses a deuterated fatty acid substrate, [3,3,5,5-D(4)]tetracosanoic acid. nih.gov The 2-hydroxylated product is then quantified by gas chromatography-mass spectrometry (GC-MS) after derivatization. nih.gov This method allows for the reproducible measurement of FA2H activity in various tissues and cell lines. nih.gov
Fluorometric assays represent another widely used method for determining enzyme activity. abcam.comsigmaaldrich.cn These assays typically utilize a non-fluorescent substrate that is converted into a highly fluorescent product by the enzyme of interest. abcam.comsigmaaldrich.cn The increase in fluorescence is directly proportional to the enzyme's activity and can be measured continuously in real-time. abcam.comsigmaaldrich.cn This format is particularly well-suited for high-throughput screening (HTS) applications aimed at discovering novel enzyme modulators. nih.gov
The table below outlines different types of enzymatic assays that can be adapted for studying this compound metabolizing enzymes.
| Assay Type | Principle | Advantages | Disadvantages |
| Chromatography-based | Separates and quantifies the substrate and product using techniques like GC-MS or LC-MS. nih.gov | High specificity and sensitivity; can be used with native substrates. | Requires sample derivatization (for GC-MS); lower throughput. nih.gov |
| Fluorometric | Measures the increase in fluorescence upon enzymatic conversion of a fluorogenic substrate. abcam.comsigmaaldrich.cn | High sensitivity; suitable for continuous monitoring and HTS. nih.gov | Requires a synthetic, labeled substrate; potential for interference from fluorescent compounds. |
| Radiometric | Uses a radiolabeled substrate and measures the incorporation of radioactivity into the product. | Very high sensitivity; considered a gold standard for many enzymes. | Involves handling of radioactive materials; generates radioactive waste. |
| Coupled Enzyme | The product of the primary enzymatic reaction is used as a substrate by a second enzyme, which generates a detectable signal. | Can be adapted for enzymes that do not have a directly detectable product. | The kinetics of the coupling enzyme can influence the results; requires optimization of two enzyme reactions. |
Isotopic Labeling Strategies for Tracing this compound Metabolism
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. researchgate.netyoutube.com By introducing atoms with a higher atomic mass (stable isotopes) into a molecule of interest, such as this compound, researchers can follow its path through various metabolic pathways. researchgate.net The most commonly used stable isotopes in metabolic research are carbon-13 (¹³C) and deuterium (B1214612) (²H). nih.gov
In the context of this compound, a ¹³C-labeled precursor fatty acid can be supplied to cells or organisms. nih.gov As this labeled fatty acid is taken up and metabolized, the ¹³C atoms are incorporated into this compound and its downstream metabolites. nih.gov Mass spectrometry is then used to detect and quantify the labeled molecules, providing insights into the rates of synthesis, degradation, and conversion of this compound. researchgate.net This approach allows for the elucidation of the contributions of different precursors to the cellular pool of this compound. researchgate.net
Deuterium labeling, often through the use of heavy water (²H₂O), is another effective strategy. youtube.com The deuterium atoms from ²H₂O can be incorporated into fatty acids during their de novo synthesis. youtube.com By measuring the extent of deuterium enrichment in this compound, it is possible to quantify its synthesis rate. youtube.com This method is particularly useful for in vivo studies in whole organisms. nih.govukisotope.com
The following table details common stable isotope tracers and their applications in studying this compound metabolism.
| Isotopic Tracer | Method of Introduction | Information Gained | Analytical Technique | Reference |
| ¹³C-labeled fatty acids | Provided in cell culture media or administered in vivo. nih.gov | Traces the conversion of precursor fatty acids into this compound and its subsequent metabolic products. | Mass Spectrometry (MS) | nih.gov |
| ²H-labeled fatty acids | Administered orally or via infusion. nih.gov | Measures the rate of plasma fatty acid oxidation and incorporation into complex lipids. | Mass Spectrometry (MS) | nih.gov |
| ¹³C-labeled glucose | Added to cell culture media. nih.gov | Determines the contribution of glucose-derived carbons to the synthesis of the fatty acid backbone of this compound. | Mass Spectrometry (MS) | nih.gov |
| ²H₂O (Heavy Water) | Administered in drinking water or injected. youtube.com | Quantifies the de novo synthesis rate of this compound. | Mass Spectrometry (MS) | youtube.com |
Bioinformatics and Cheminformatics Approaches in this compound Studies
The large and complex datasets generated from lipidomics studies, including those focused on this compound, necessitate the use of sophisticated bioinformatics and cheminformatics tools for data processing, analysis, and interpretation. nih.govnih.gov These computational approaches are essential for identifying lipids, quantifying their abundance, and understanding their roles in biological systems. nih.govmaastrichtuniversity.nl
Bioinformatics tools play a crucial role in the initial processing of raw mass spectrometry data. nih.gov Software packages such as XCMS and MZmine are used for peak picking, alignment, and quantification of lipid features from LC-MS data. nih.gov Following feature detection, lipid identification is performed by matching experimental data against spectral libraries and databases like LIPID MAPS. clipidomics.comlipidmaps.org These databases contain extensive information on the structure, properties, and classification of a vast number of lipids. lipidmaps.org
Once lipids are identified and quantified, bioinformatics approaches are used to gain biological insights. nih.gov Pathway analysis tools, such as those available through the Kyoto Encyclopedia of Genes and Genomes (KEGG), can be used to map the identified lipids onto metabolic pathways. nih.gov This helps to visualize how this compound and related lipids are interconnected and regulated. nih.gov Statistical analysis and machine learning methods are also employed to identify lipids that are significantly altered in different experimental conditions, potentially revealing novel biomarkers or therapeutic targets. mdpi.com
Cheminformatics tools contribute to the structural analysis and prediction of properties of lipids like this compound. chemdiv.com These tools can be used to generate virtual compound libraries, predict mass spectra, and model the interactions of lipids with proteins. lipidmaps.orgchemdiv.com This information is valuable for understanding the function of this compound at a molecular level.
The table below lists several key bioinformatics and cheminformatics resources used in lipidomics research.
| Resource Category | Example Tools/Databases | Function | Reference |
| Data Processing | XCMS, MZmine, MS-DIAL | Peak detection, retention time correction, and alignment of mass spectrometry data. | nih.gov |
| Lipid Databases | LIPID MAPS, LipidHome | Comprehensive repositories of lipid structures, nomenclature, and biological information. | clipidomics.comlipidmaps.org |
| Lipid Identification | LipidSearch, LipidFinder | Software for identifying lipids from MS/MS data by matching against spectral libraries. | nih.govlipidmaps.org |
| Pathway Analysis | KEGG, bioPAN, LION/web | Tools for mapping lipids to metabolic pathways and performing enrichment analysis. | nih.govclipidomics.com |
| Statistical Analysis | MetaboAnalyst, Lipidr | Platforms for statistical analysis, visualization, and interpretation of lipidomics data. | clipidomics.com |
| Cheminformatics | RDKit, ChemDiv | Toolkits and libraries for chemical structure manipulation, property prediction, and virtual screening. | chemdiv.com |
Mechanistic Insights and Regulatory Networks of 2 Hydroxystearate
Genetic and Transcriptional Regulation of 2-Hydroxystearate Biosynthesis and Catabolism Enzymes
The biosynthesis and breakdown of this compound are governed by a complex interplay of genetic and transcriptional regulatory mechanisms. While the complete enzymatic pathways are still under investigation, key enzymes and regulatory factors are beginning to be identified.
The synthesis of hydroxylated fatty acids, including this compound, is linked to the broader processes of de novo lipogenesis (DNL). In white adipose tissue, the production of fatty acid esters of hydroxy fatty acids (FAHFAs) is connected to carbohydrate-responsive element-binding protein (ChREBP)-driven DNL. This process appears to be dependent on the cellular adaptive antioxidant system. nih.gov
Key genes and protein families implicated in the biosynthesis of hydroxylated fatty acids include:
Nuclear factor, erythroid 2 like 2 (Nrf2)-mediated antioxidant defense system: Components such as Peroxiredoxin 6 (Prdx6), Mgst1, and Mgst3 are positional candidate genes. nih.gov Transgenic expression of Nrf2 and deletion of Prdx6 have been shown to reduce the levels of certain FAHFA regioisomers. nih.gov
Lipid-handling proteins: Cd36, Scd6, Acnat1, Acnat2, and Baat have been identified as potential candidates in the synthesis pathway. nih.gov
Flavin containing monooxygenases (Fmo): This family of enzymes is also considered a positional candidate for the hydroxylation step. nih.gov
A proposed pathway suggests that membrane phospholipids (B1166683) are oxidized to phospholipid hydroperoxides, which are then reduced to phospholipids with a hydroxy acyl chain by glutathione (B108866) (GSH)-dependent peroxidases. nih.gov This hydroxy fatty acid is subsequently cleaved and esterified to an acyl-CoA. nih.gov
The catabolism of this compound involves oxidoreductases. The enzyme (R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98) catalyzes the oxidation of (R)-2-hydroxystearate to 2-oxostearate (B1234979), using NAD+ as an acceptor. wikipedia.org This reaction is a crucial step in the breakdown of 2-hydroxy fatty acids. wikipedia.org
Table 1: Genes and Proteins Implicated in this compound Metabolism
| Process | Gene/Protein Family | Proposed Function |
| Biosynthesis | Nrf2-mediated antioxidant defense (Prdx6, Mgst1, Mgst3) | Regulation of antioxidant response, potential role in hydroxylation. nih.gov |
| Lipid-handling proteins (Cd36, Scd6, Acnat1, Acnat2, Baat) | Transport and esterification of fatty acids. nih.gov | |
| Flavin containing monooxygenases (Fmo) | Potential catalysts for the hydroxylation reaction. nih.gov | |
| Carbohydrate-responsive element-binding protein (ChREBP) | Drives de novo lipogenesis, a prerequisite for FAHFA synthesis. nih.gov | |
| Catabolism | (R)-2-hydroxy-fatty-acid dehydrogenase | Oxidation of (R)-2-hydroxystearate to 2-oxostearate. wikipedia.org |
Cross-Talk with Broader Lipid Metabolic Pathways (e.g., Fatty Acid Oxidation, Sphingolipid Synthesis)
This compound and its metabolites exhibit significant cross-talk with other major lipid metabolic pathways, most notably fatty acid oxidation (FAO) and sphingolipid synthesis. This interplay is crucial for maintaining cellular lipid homeostasis and signaling.
Fatty Acid Oxidation: The metabolism of this compound is interconnected with the general pathways of fatty acid oxidation. The products of peroxisomal β-oxidation, which can include chain-shortened fatty acyl-CoAs, are subsequently shuttled to the mitochondria for complete oxidation. researchgate.net The regulation of these pathways often involves the peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, which are activated by various fatty acids and their derivatives. researchgate.netunil.ch Thioesterase superfamily member 2 (Them2), an enzyme that hydrolyzes long-chain fatty acyl-CoAs, plays a role in directing fatty acids towards either oxidation or biosynthetic pathways depending on the metabolic state of the cell. biorxiv.org
Sphingolipid Synthesis: A significant interaction has been observed between 2-hydroxy-fatty acids and sphingolipid metabolism. For instance, the related compound 2-hydroxyoleic acid (2OHOA) has been shown to activate sphingomyelin (B164518) synthase (SMS), leading to a substantial increase in sphingomyelin (SM) levels in cancer cells. pnas.orglaminarpharma.com This activation redirects lipid metabolism, causing a decrease in phosphatidylethanolamine (B1630911) and phosphatidylcholine. laminarpharma.com The increase in SM synthesis alters the lipid composition and structure of cellular membranes, which can impact signaling pathways that are dependent on lipid rafts. pnas.orglaminarpharma.com SMS is a key enzyme at the crossroads of glycerophospholipid and sphingolipid metabolism, converting ceramide and phosphatidylcholine into SM and diacylglycerol (DAG). nih.gov The accumulation of sphingolipids containing palmitic acid, such as C16-ceramide and C16-dihydrosphingomyelin, has been noted following treatment with 2OHOA. tdx.cat
This cross-talk underscores the integrated nature of lipid metabolism, where the flux of metabolites through one pathway can significantly influence the activity and products of another.
Influence of this compound on Cellular Pathways beyond Lipid Metabolism
The influence of this compound and its derivatives extends beyond lipid metabolism, impacting a variety of fundamental cellular processes and signaling pathways.
One of the key mechanisms through which 2-hydroxy fatty acids exert their effects is by altering the composition and biophysical properties of cellular membranes. laminarpharma.com This can, in turn, modulate the function of membrane-associated proteins and signaling complexes. For example, the increase in sphingomyelin content induced by 2-hydroxyoleic acid can affect lipid raft-associated signaling. pnas.orglaminarpharma.com
Key cellular pathways influenced include:
Cell Cycle Regulation: 2-hydroxy fatty acids have been shown to induce cell cycle arrest. pnas.orglaminarpharma.com This effect can be mediated through the modulation of signaling cascades such as the MAPK and PI3K/Akt pathways. pnas.orglaminarpharma.com The increase in sphingomyelin can lead to the inactivation of the MAPK pathway, which in turn can impair the PI3K/Akt pathway and the downstream cell cycle machinery involving cyclin/cdk complexes. pnas.orglaminarpharma.com This can result in the overexpression of CDK inhibitors like p21Cip1 and p27Kip1, leading to hypophosphorylation of the retinoblastoma protein and inhibition of cell growth. pnas.orglaminarpharma.com
Apoptosis: In some cell types, such as leukemia cells, 2-hydroxyoleic acid can induce apoptosis by promoting the capping of the Fas receptor (FasR), which activates the extrinsic apoptosis pathway. pnas.orglaminarpharma.com
Gene Expression: this compound and other fatty acids can act as signaling molecules to regulate gene expression. researchgate.net This can occur through the activation of nuclear receptors like PPARs, which control the transcription of genes involved in various metabolic processes. researchgate.net
Gut Microbiota Interactions: Hydroxystearic acids are formed from unsaturated fatty acids by the gut microbiota. ocl-journal.org These microbial metabolites can then influence host metabolism. For example, the gut microbiota can inhibit skeletal muscle fatty acid oxidation through a pathway involving the phosphorylation of AMP-activated protein kinase (AMPK). ocl-journal.org
The diverse biological activities of this compound and related compounds highlight their role as important lipid mediators that can influence a wide range of cellular functions.
Comparative Analysis of Biological Activities Among this compound Regioisomers and Stereoisomers
The biological activity of hydroxystearic acids (HSAs) is highly dependent on the position of the hydroxyl group along the carbon chain (regioisomerism) and the stereochemical configuration at the chiral center (stereoisomerism).
Regioisomers: Studies have demonstrated that different regioisomers of HSA exhibit distinct biological effects, particularly with regard to their antiproliferative activity against cancer cell lines.
Active Regioisomers: HSAs with the hydroxyl group at odd-numbered positions, such as 5-HSA, 7-HSA, and 9-HSA, have shown significant growth inhibitory activity against various human tumor cell lines, including CaCo-2, HT29, HeLa, MCF7, and PC3. researchgate.netnih.govunits.it
Inactive or Weakly Active Regioisomers: In contrast, HSAs with the hydroxyl group at even-numbered positions, such as 8-HSA, tend to have reduced or no inhibitory activity. researchgate.netnih.gov 10-HSA and 11-HSA have been reported to have a very weak effect. nih.govunits.it
The biological effects of these regioisomers are not limited to cell proliferation. For instance, 5-HSA has been shown to induce changes in cell displacement, directionality, and speed in addition to reducing cell proliferation. nih.govunits.it
Stereoisomers: The stereochemistry of the hydroxyl group also plays a critical role in determining the biological potency of HSAs.
7-HSA and 9-HSA: Both the (R) and (S) enantiomers of 7-HSA and 9-HSA have been investigated. The (R) enantiomers of 7-HSA and 9-HSA have been shown to induce cell cycle arrest. nih.gov Furthermore, 7-(R)-Hydroxystearic acid exhibited the highest potency in both cell growth inhibition and the suppression of β-cell death induced by proinflammatory cytokines. researcher.life
This comparative analysis highlights the structural specificity required for the biological activity of hydroxystearic acids. The precise positioning and stereochemistry of the hydroxyl group are key determinants of their interaction with cellular targets and their subsequent effects on cellular pathways.
Table 2: Comparative Biological Activity of Hydroxystearic Acid (HSA) Isomers
| Isomer | Cell Line(s) | Observed Biological Activity |
| 5-HSA | HeLa, HT29, MCF7, NLF | Reduces cell proliferation; induces changes in cell displacement, directionality, and speed. nih.govunits.it |
| 7-HSA | Various cancer cell lines | Growth inhibitory activity. researchgate.netnih.govresearcher.life |
| Pancreatic β-cells | Suppresses cytokine-induced apoptosis. researcher.life | |
| (R)-7-HSA | N/A | Induces cell cycle arrest; potent inhibitor of cell growth and suppressor of β-cell death. nih.govresearcher.life |
| 8-HSA | Various cancer cell lines | No inhibitory activity observed. nih.govunits.it |
| 9-HSA | HT29, MCF-7, HeLa, U2OS, J6 | Growth inhibitory activity; acts as a histone deacetylase (HDAC1) inhibitor, causing G0/G1 cell cycle arrest in HT29 cells. researchgate.netnih.gov |
| Pancreatic β-cells | Suppresses cytokine-induced apoptosis. researcher.life | |
| (R)-9-HSA | N/A | Induces cell cycle arrest. nih.gov |
| 10-HSA | Various cancer cell lines | Very weak inhibitory effect. nih.govunits.it |
| 11-HSA | Various cancer cell lines | Very weak inhibitory effect. nih.govunits.it |
Future Directions and Emerging Research Avenues for 2 Hydroxystearate
Elucidation of Novel Biological Functions of 2-Hydroxystearate and its Derivatives
While this compound is known to be involved in lipid metabolism, its full spectrum of biological activities remains an active area of investigation. systemsbiology.net Researchers are particularly interested in its role in cell signaling pathways and its potential as a therapeutic agent. medchemexpress.com The presence of a hydroxyl group at the alpha-position imparts unique chemical properties, allowing it to influence membrane fluidity and interact with cellular machinery in ways that are still being unraveled.
Recent studies have pointed to the involvement of ceramides (B1148491) containing 2-hydroxylated fatty acids in reproductive biology. Furthermore, derivatives of this compound are being explored for their anti-inflammatory properties and their ability to modulate lipid metabolism. A significant area of future inquiry will be to distinguish the specific roles of different stereoisomers of this compound, as the spatial arrangement of the hydroxyl group can influence its biological activity. The discovery that regioisomers of hydroxystearic acid, such as those with the hydroxyl group at odd-numbered carbon positions (e.g., 5-, 7-, and 9-HSA), exhibit inhibitory activity against various human tumor cell lines highlights the importance of positional isomerism in determining biological function. nih.govmdpi.comresearchgate.net
Development of Advanced Methodologies for Comprehensive Spatial and Temporal Analysis of this compound
To fully comprehend the function of this compound, it is crucial to understand its distribution within tissues and how its levels change over time. Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including fatty acids, directly in tissue sections. frontiersin.orgnih.gov This technology can reveal how this compound is compartmentalized within different regions of an organ, providing clues about its localized functions. nih.gov
Advanced MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, offer high spatial resolution and are suitable for analyzing a wide range of molecules. frontiersin.org Researchers are also developing novel on-tissue chemical derivatization methods to enhance the detection sensitivity of fatty acids like this compound in MSI experiments. mdpi.com Combining MSI with other imaging modalities, such as positron emission tomography (PET), can provide a more comprehensive picture of the metabolic processes involving this compound. frontiersin.org Furthermore, the development of methods that can distinguish between different isomers of fatty acids within a tissue section will be critical for understanding their specific biological roles. acs.orgnih.gov
| Methodology | Description | Key Advantages |
| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of molecules directly in tissue sections. frontiersin.orgnih.gov | Provides information on the localization of this compound within tissues. nih.gov |
| MALDI-MSI | A type of MSI with high spatial resolution suitable for various biomolecules. frontiersin.org | Enables detailed mapping of this compound at the cellular level. frontiersin.org |
| On-Tissue Chemical Derivatization | Enhances the detection sensitivity of fatty acids in MSI. mdpi.com | Improves the ability to detect low-abundance this compound. mdpi.com |
| LC-HRMS | A rapid and straightforward method for the simultaneous determination of multiple free fatty acids in biological fluids, avoiding derivatization. mdpi.com | Allows for high-throughput quantification of this compound in plasma. mdpi.com |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology
A systems-level understanding of this compound's role in biology requires the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgembl.org By combining these datasets, researchers can construct comprehensive networks that illustrate the interplay between this compound and other cellular components. embl.org
For instance, metabolomics studies have identified associations between this compound levels and various health conditions, including dyslipidemia and childhood obesity. nih.govnih.gov In hepatocellular carcinoma (HCC), this compound was found to be upregulated in diabetic patients and positively correlated with blood glucose levels, suggesting its involvement in the metabolic reprogramming of cancer cells. frontiersin.org
Future research will focus on developing novel analytical tools and graph-based database frameworks to effectively integrate and visualize multi-omics data. frontiersin.orgembl.org This approach will be instrumental in identifying key regulatory pathways influenced by this compound and in discovering novel biomarkers for diseases. frontiersin.org A study on childhood obesity, for example, utilized a multi-omics approach to identify differentially expressed metabolites, including (R)-2-hydroxystearic acid, and integrated this with microbiome and transcriptome data to build a predictive model. nih.gov
Exploration of this compound in Underserved Biological Contexts and Disease Models
Much of the research on this compound has been concentrated in specific areas, leaving many biological contexts and disease models relatively unexplored. Future investigations will aim to broaden the scope of research to include understudied areas where this fatty acid may play a critical role.
For example, levels of 2-hydroxy stearic acid have been found to be elevated in the synovial fluid of joints after an ankle fracture and in patients with Buruli ulcer disease, suggesting a role in inflammation and tissue repair. caymanchem.com Its presence has also been noted in rare diseases, indicating its potential as a biomarker or therapeutic target in these conditions. google.comrarediseases.org
The development of novel disease models, such as organ-on-a-chip systems, will provide new platforms to study the effects of this compound and its derivatives in a controlled environment that mimics human physiology. mdpi.com For instance, the use of polyethylene (B3416737) glycol (15)-hydroxystearate as a vehicle in a mouse model of osteoarthritis suggests the utility of hydroxystearate derivatives in drug delivery for joint diseases. frontiersin.org By expanding research into these underserved areas, scientists hope to uncover new therapeutic applications for this compound and gain a more complete understanding of its biological significance.
Q & A
Q. How can contradictions in reported this compound levels across studies be resolved?
- Case Example : Studies report decreased this compound in fatty acid hydroxylation pathways but elevated levels in plasma during dysregulated saturated fatty acid (SFA) metabolism .
- Resolution Strategies :
- Contextual Factors : Compare experimental models (e.g., in vitro vs. in vivo), tissue specificity, and metabolic states (fasting vs. fed).
- Method Harmonization : Standardize extraction protocols and normalize data to total lipid content or creatinine levels to reduce variability .
Q. What experimental designs are optimal for tracing this compound flux in dynamic metabolic systems?
- Isotope Tracing : Use -labeled stearate precursors in cell cultures or animal models. Track label incorporation into this compound via LC-MS/MS, enabling kinetic modeling of hydroxylation rates .
- Multi-Omics Integration : Combine flux data with transcriptomic profiling (e.g., PPAR-α activation) to identify regulatory nodes. Public databases like KEGG provide pathway maps for cross-referencing .
Q. How does this compound interact with lipid membranes, and what biophysical techniques can elucidate these interactions?
- Mechanistic Insight : this compound alters membrane fluidity due to its hydroxyl group, which disrupts acyl chain packing.
- Techniques :
- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures in lipid bilayers.
- Nuclear Magnetic Resonance (NMR) : -NMR reveals chemical environment changes in phospholipid headgroups .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s role in metabolic networks?
- Multivariate Analysis : Partial least squares-discriminant analysis (PLS-DA) can correlate this compound levels with other metabolites (e.g., β-hydroxybutyrate) in cohort studies .
- Pathway Enrichment : Tools like MetaboAnalyst identify overrepresented pathways (e.g., SFA oxidation) using fold-change values and false discovery rate (FDR) correction .
Q. How can researchers validate this compound as a biomarker in complex biological systems?
- Validation Workflow :
Discovery Phase : Untargeted metabolomics in pilot cohorts.
Targeted Quantification : Confirm hits using MRM (multiple reaction monitoring) assays.
Mechanistic Studies : Knockout models (e.g., Fa2h−/− mice) to assess phenotypic consequences of this compound depletion .
Tables for Key Data
| Enzyme | EC Number | Reaction | Cofactor | Reference |
|---|---|---|---|---|
| (R)-2-hydroxystearate dehydrogenase | 1.1.1.98 | (R)-2-hydroxystearate + NAD⁺ → 2-oxostearate + NADH + H⁺ | NAD⁺ | |
| (S)-2-hydroxystearate dehydrogenase | 1.1.1.99 | (S)-2-hydroxystearate + NAD⁺ → 2-oxostearate + NADH + H⁺ | NAD⁺ |
| Metabolomic Context | Direction of Change | Biological System | Reference |
|---|---|---|---|
| Fatty acid hydroxylation | ↓ | In vitro hepatocyte model | |
| Plasma SFA metabolism | ↑ | Human T2DM cohort |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
